molecular formula C28H28N4O5 B2915038 N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899901-86-1

N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2915038
CAS RN: 899901-86-1
M. Wt: 500.555
InChI Key: SSWOEENRORCARB-UHFFFAOYSA-N
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Description

N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Characterization

Research in the domain of organic synthesis has explored the properties and reactions of structurally related compounds, focusing on their synthesis, characterization, and potential applications. For instance, studies have detailed the synthesis of quinazoline derivatives, highlighting their significance in the development of new chemical entities with potential biological activities. These works underscore the versatility of quinazoline and nitrobenzyl groups in synthesizing compounds with varied pharmacological potentials (Mazurov, Andronati, & Antonenko, 1985; Filosa et al., 2009).

Pharmacological Applications

Quinazoline derivatives, closely related to your compound of interest, have been evaluated for various pharmacological activities, including their role as diuretic, antihypertensive, and anti-diabetic agents. These studies demonstrate the potential of such compounds in therapeutic applications, suggesting that your compound might also harbor similar pharmacological benefits (Rahman et al., 2014).

Potential Biomedical Applications

Research into the biological activities of compounds containing quinazoline and nitrobenzyl groups points towards their utility in developing new treatments for various diseases. For example, bisnaphthalimide derivatives have shown promise as DNA topoisomerase II inhibitors, a crucial target in cancer therapy (Filosa et al., 2009). Additionally, compounds with the quinazoline backbone have been studied for their antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (Al-azawi, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid with 4-methylphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "4-methylphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid and coupling agent in a suitable solvent.", "Step 2: Add 4-methylphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] }

CAS RN

899901-86-1

Molecular Formula

C28H28N4O5

Molecular Weight

500.555

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33)

InChI Key

SSWOEENRORCARB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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